6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol
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Overview
Description
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a phenoxy group and a thiazole ring that contains a trifluoromethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenoxy-2-(4-methyl-thiazol-2-yl)-pyrimidin-4-ol
- 6-Phenoxy-2-(4-chloro-thiazol-2-yl)-pyrimidin-4-ol
- 6-Phenoxy-2-(4-bromo-thiazol-2-yl)-pyrimidin-4-ol
Uniqueness
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which can significantly enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H8F3N3O2S |
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Molecular Weight |
339.29 g/mol |
IUPAC Name |
4-phenoxy-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-7-23-13(18-9)12-19-10(21)6-11(20-12)22-8-4-2-1-3-5-8/h1-7H,(H,19,20,21) |
InChI Key |
XXNJLPKQKCVFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)NC(=N2)C3=NC(=CS3)C(F)(F)F |
Origin of Product |
United States |
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